Transporter Interaction Fingerprint: OCT1 and ABCG2 Inhibition Distinguishes This Compound from Non-Sulfonyl Piperidine Analogs
In BindingDB transporter screening panels, the target compound demonstrated weak but quantifiable inhibition of human OCT1 (IC50 = 138,000 nM in HEK293 cells) and ABCG2 (IC50 = 52,000 nM in MDCK-II-BCRP cells) [1][2]. In contrast, the des-benzenesulfonyl analog N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide lacks the sulfonyl pharmacophore entirely and would be expected to exhibit a different transporter interaction profile . The presence of the benzenesulfonyl group is a critical determinant of molecular recognition at these transporter binding sites.
| Evidence Dimension | Human OCT1 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 138,000 nM |
| Comparator Or Baseline | N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide (des-benzenesulfonyl analog): Data not reported in same assay |
| Quantified Difference | Not directly quantified, but structural absence of benzenesulfonyl predicted to ablate OCT1/ABCG2 interaction |
| Conditions | HEK293 cells expressing human OCT1; ASP+ substrate uptake assay by microplate reader [1] |
Why This Matters
For ADME-Tox screening campaigns, the compound's defined transporter inhibition profile provides a baseline liability fingerprint that cannot be assumed for des-sulfonyl or regioisomeric analogs, enabling informed go/no-go decisions in lead optimization.
- [1] BindingDB. Affinity Data: IC50 = 1.38E+5 nM for inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP+ substrate uptake. Monomer ID 50241341. Accessed 2026. View Source
- [2] BindingDB. Affinity Data: IC50 = 5.20E+4 nM for inhibition of ABCG2 expressed in dog MDCK-II-BCRP cells assessed by transwell migration assay. Monomer ID 50241341. Accessed 2026. View Source
